molecular formula C7H10N2O B1600159 Pyrrolidine, 1-(isocyanoacetyl)- CAS No. 67434-30-4

Pyrrolidine, 1-(isocyanoacetyl)-

Cat. No. B1600159
CAS RN: 67434-30-4
M. Wt: 138.17 g/mol
InChI Key: RRDPZNVNPIFWQB-UHFFFAOYSA-N
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Patent
US08629165B2

Procedure details

To stirred and cooled (0° C.) methyl isocyanoacetate (96% technical grade, 5.0 g, 47.8 mmol) was slowly added in 0.75 h pyrrolidine (6.5 mL, 78 mmol). The mixture was stirred for 1.5 h with continued cooling and then concentrated. The resulting oil was co-evaporated twice from CH2Cl2:hexane to remove residual pyrrolidine. 2-Isocyano-1-(pyrrolidin-1-yl)ethanone BLE 04098 was obtained as a yellow solid (6.85 g, 98% yield) and used in the next step without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6]C)=O)#[C-:2].[NH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1>>[N+:1]([CH2:3][C:4]([N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:6])#[C-:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
To stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
with continued cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
hexane to remove residual pyrrolidine

Outcomes

Product
Name
Type
product
Smiles
[N+](#[C-])CC(=O)N1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.85 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.